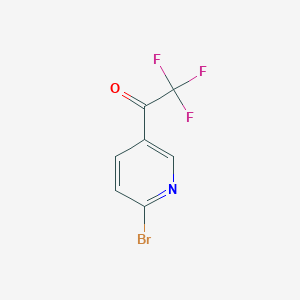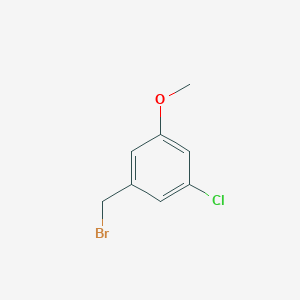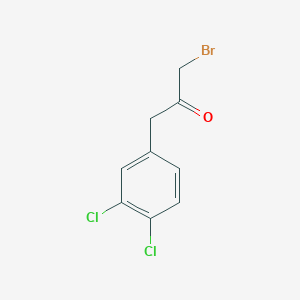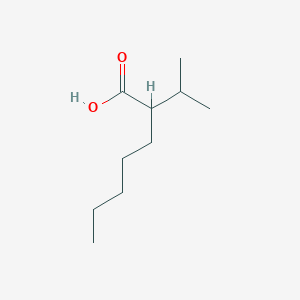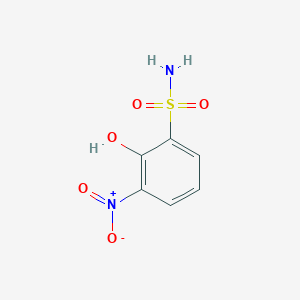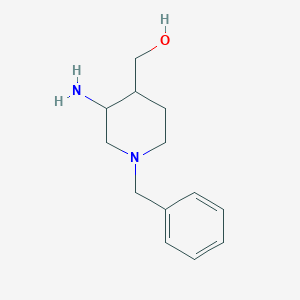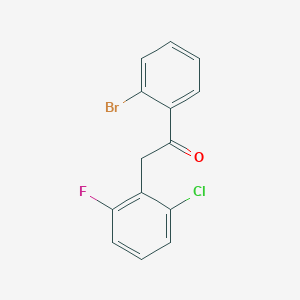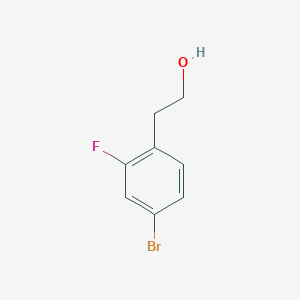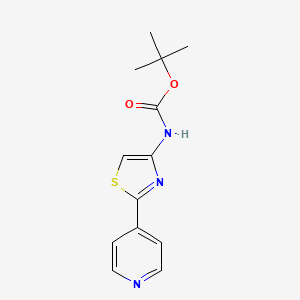
4-吡啶基噻唑-2-基氨基甲酸叔丁酯
描述
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a chemical compound with the molecular weight of 277.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) . Physical and Chemical Properties Analysis
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a powder at room temperature . It has a molecular weight of 277.35 .科学研究应用
不对称催化
该化合物用作不对称催化中的配体。它已被证明可以促进芳基硼酸对环状β,β-二取代烯酮的催化不对称共轭加成。 该反应因其对氧气的不敏感性和对水的耐受性而引人注目,以高产率和对映选择性生成具有β-苄基季碳立体中心的环状酮 .
吡啶并恶唑啉配体的合成
4-吡啶基噻唑-2-基氨基甲酸叔丁酯是合成吡啶并恶唑啉 (PyOx) 配体的先驱。 这些配体是一类不断发展的双齿二氮配体,用于各种不对称催化过程 .
合成路线的优化
研究人员已经开发出一种高效、可靠且可扩展的合成路线,从廉价且市售的吡啶甲酸合成该化合物。 这解决了其合成中先前与一致产量和简化纯化过程相关的需求 .
安全和危害
作用机制
Target of Action
The primary target of “tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate” is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function .
生化分析
Biochemical Properties
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can also result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity or organ damage. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate within cells and tissues are critical factors that influence its efficacy and toxicity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the compound’s distribution within tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCFJQHZQVNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



